molecular formula C17H18N4O2S B2490863 3-(1H-1,2,3-benzotriazol-1-yl)-1-(2-ethoxyethyl)-4-(thiophen-2-yl)azetidin-2-one CAS No. 1241144-57-9

3-(1H-1,2,3-benzotriazol-1-yl)-1-(2-ethoxyethyl)-4-(thiophen-2-yl)azetidin-2-one

Cat. No.: B2490863
CAS No.: 1241144-57-9
M. Wt: 342.42
InChI Key: UGIIPYYLISEZCF-UHFFFAOYSA-N
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Description

3-(1H-1,2,3-benzotriazol-1-yl)-1-(2-ethoxyethyl)-4-(thiophen-2-yl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-benzotriazol-1-yl)-1-(2-ethoxyethyl)-4-(thiophen-2-yl)azetidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidinone core, followed by the introduction of the benzotriazolyl and thiophenyl groups. The reaction conditions often require the use of strong bases, solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-benzotriazol-1-yl)-1-(2-ethoxyethyl)-4-(thiophen-2-yl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, such as halides, alkyl groups, or aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 3-(1H-1,2,3-benzotriazol-1-yl)-1-(2-ethoxyethyl)-4-(thiophen-2-yl)azetidin-2-one can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can use it to explore new therapeutic targets and to develop novel treatments for various diseases.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties. They might serve as lead compounds in drug discovery programs aimed at developing new medications for conditions like infections, cancer, or inflammatory diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties. It might also find applications in the production of specialty chemicals or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-benzotriazol-1-yl)-1-(2-ethoxyethyl)-4-(thiophen-2-yl)azetidin-2-one would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a therapeutic effect. The pathways involved might include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with DNA replication or transcription.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1H-1,2,3-benzotriazol-1-yl)-1-(2-ethoxyethyl)-4-(thiophen-2-yl)azetidin-2-one include other azetidinones, such as:

  • 3-(1H-1,2,3-benzotriazol-1-yl)-1-(2-hydroxyethyl)-4-(thiophen-2-yl)azetidin-2-one
  • 3-(1H-1,2,3-benzotriazol-1-yl)-1-(2-methoxyethyl)-4-(thiophen-2-yl)azetidin-2-one
  • 3-(1H-1,2,3-benzotriazol-1-yl)-1-(2-ethoxyethyl)-4-(phenyl)azetidin-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(benzotriazol-1-yl)-1-(2-ethoxyethyl)-4-thiophen-2-ylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-2-23-10-9-20-15(14-8-5-11-24-14)16(17(20)22)21-13-7-4-3-6-12(13)18-19-21/h3-8,11,15-16H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIIPYYLISEZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(C(C1=O)N2C3=CC=CC=C3N=N2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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